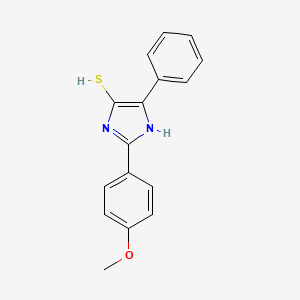

2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol

Description

Structural Overview

This compound exhibits a complex molecular architecture characterized by its five-membered imidazole ring system bearing multiple substituents. The compound possesses the molecular formula C16H14N2OS and maintains a molecular weight of 282.36 grams per mole. The structural framework incorporates three distinct aromatic components: the central imidazole heterocycle, a 4-methoxyphenyl group at the 2-position, and a phenyl substituent at the 4-position of the imidazole ring.

The imidazole core structure features two nitrogen atoms positioned at the 1 and 3 locations within the five-membered ring, creating an amphoteric system capable of both proton donation and acceptance. The 4-methoxyphenyl substituent introduces an electron-donating methoxy group (-OCH3) that significantly influences the electronic properties of the entire molecular system. The phenyl group at the 4-position provides additional aromatic character and contributes to the overall planarity and conjugation of the molecular framework.

The most distinctive structural feature of this compound is the thiol functional group (-SH) located at the 5-position of the imidazole ring. This sulfur-containing moiety imparts unique chemical reactivity, particularly in redox reactions and disulfide bond formation processes. The thiol group significantly enhances the compound's versatility as a synthetic intermediate and provides opportunities for further chemical modifications.

Historical Context and Research Significance

The historical development of imidazole chemistry traces back to 1858 when Heinrich Debus first synthesized the parent imidazole compound through the reaction of glyoxal and formaldehyde in ammonia. This foundational work established imidazole as glyoxaline, marking the beginning of extensive research into nitrogen-containing heterocyclic compounds. The subsequent decades witnessed remarkable advances in imidazole chemistry, leading to the development of sophisticated derivatives with enhanced biological and chemical properties.

The research significance of this compound emerges from its representation of advanced synthetic methodologies in heterocyclic chemistry. Imidazole derivatives have demonstrated exceptional versatility in medicinal chemistry applications, serving as core structures in numerous pharmaceutical compounds. The incorporation of thiol functionality into imidazole systems represents a significant advancement in synthetic chemistry, as thiol groups provide unique reactivity patterns and enable diverse chemical transformations.

Contemporary research has established imidazole-containing compounds as essential components in drug discovery and development programs. The amphoteric nature of the imidazole ring, combined with its aromatic stability and hydrogen bonding capabilities, makes these compounds particularly attractive for biological applications. The specific substitution pattern found in this compound reflects modern synthetic strategies aimed at optimizing molecular properties through strategic functional group placement.

The research community has recognized the importance of thiol-containing imidazole derivatives in various chemical processes, including catalysis and materials science applications. The presence of both electron-rich aromatic systems and the nucleophilic thiol group creates opportunities for complex molecular interactions and chemical transformations that are not readily achievable with simpler molecular architectures.

Key Applications in Organic Chemistry

This compound serves multiple critical functions in organic synthesis, primarily operating as a heterocyclic building block for complex molecular construction. The compound's versatile reactivity profile enables its incorporation into diverse synthetic pathways, particularly those targeting pharmaceutical intermediates and advanced organic materials. The thiol functional group provides exceptional nucleophilic character, facilitating reactions with electrophilic partners and enabling the formation of carbon-sulfur and sulfur-sulfur bonds.

The synthetic utility of this compound extends to multicomponent reaction systems, where its multiple reactive sites can participate simultaneously in complex bond-forming processes. Recent synthetic methodologies have demonstrated the effectiveness of substituted imidazoles in one-pot multicomponent reactions, achieving high yields and excellent selectivity under mild reaction conditions. The presence of the methoxyphenyl substituent enhances the compound's solubility in organic solvents while providing additional sites for chemical modification through electrophilic aromatic substitution reactions.

Research applications of this compound encompass specialized synthetic transformations including oxidation reactions that convert the thiol group to disulfide linkages. These oxidative processes enable the construction of complex molecular architectures through sulfur-sulfur bond formation, creating opportunities for the synthesis of macrocyclic compounds and polymeric materials. The compound also participates in nucleophilic substitution reactions, where the thiol group can displace various leaving groups to form new carbon-sulfur bonds.

The compound demonstrates significant utility in coordination chemistry applications, where the imidazole nitrogen atoms and thiol sulfur can serve as donor atoms for metal coordination. This coordination behavior enables the synthesis of organometallic complexes with potential catalytic applications. The electron-donating properties of the methoxy group enhance the basicity of the imidazole nitrogen atoms, improving their coordination affinity toward metal centers.

| Application Category | Specific Use | Key Reactive Site |

|---|---|---|

| Heterocyclic Building Blocks | Complex molecule synthesis | Imidazole ring system |

| Nucleophilic Substitution | Carbon-sulfur bond formation | Thiol group |

| Oxidative Coupling | Disulfide bridge formation | Thiol group |

| Coordination Chemistry | Metal complex synthesis | Imidazole nitrogen atoms |

| Multicomponent Reactions | One-pot synthetic processes | Multiple reactive sites |

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-17-14(16(20)18-15)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQLOFNNWCITMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Method Without Catalyst

One of the prominent methods involves a three-component condensation reaction using:

- 1-(4-methoxyphenyl)-2-phenylethan-1,2-dione (a diketone intermediate),

- Substituted benzaldehyde,

- Ammonium acetate.

This method proceeds without the use of any catalyst, offering advantages such as simplicity, cost-effectiveness, and good yields.

- Synthesis of diketone intermediate: 4-methoxybenzaldehyde and benzaldehyde are reacted in the presence of sodium cyanide catalyst to produce 2-hydroxy-1-(4-methoxyphenyl)-ethan-1-one, which is then oxidized using nitric acid in glacial acetic acid to form 1-(4-methoxyphenyl)-2-phenylethan-1,2-dione.

- Imidazole ring formation: The diketone, substituted benzaldehyde, and ammonium acetate are refluxed together, leading to the formation of the trisubstituted imidazole ring.

- No catalyst required, reducing cost and complexity.

- Good yields reported.

- Straightforward work-up and purification.

Reference Data:

| Parameter | Details |

|---|---|

| Reaction type | Three-component condensation |

| Catalyst | None |

| Solvent | Not specified (reflux conditions) |

| Yield | Good (exact yield not specified) |

| Purification | Recrystallization |

| Characterization | Elemental analysis, NMR, IR, melting point |

This method was reported by Ambadkar and Kedar, emphasizing the biological importance of imidazole derivatives and the efficiency of catalyst-free synthesis.

Modified Markwald Synthesis for Imidazole-2-thiol Derivatives

A modified Markwald synthesis approach is used for preparing 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivatives, which are closely related to the target compound.

- React 2-amino-1-(4-substituted phenyl) ethan-1-one hydrochloride with 4-substituted phenyl isothiocyanate in ethanol.

- Add triethylamine dropwise to the mixture.

- Reflux and stir for 2–4 hours.

- Filter and crystallize the product from ethanol.

This method yields the imidazole-2-thiol intermediate, which can be further functionalized.

- The imidazole-2-thiol derivative is reacted with alkylating agents such as 2-chloro-N-(thiazol-2-yl) acetamide in the presence of potassium carbonate in acetone.

- The reaction is carried out in an ice bath for 5–8 hours.

- The product is purified by recrystallization from ethanol.

- Yields range from 70% to 76% for related derivatives.

- Melting points and IR spectra confirm the structure.

Though this method is demonstrated for related compounds, it provides a reliable synthetic route for preparing imidazole-5-thiol derivatives with various substitutions, including 4-methoxyphenyl groups.

One-Step Synthesis of 4-Phenylimidazole Derivatives via Alpha-Brominated Methyl Phenyl Ketone

A patented method (CN103450089B) describes a one-step synthesis of 4-phenylimidazole derivatives, which can be adapted for preparing 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol by selecting appropriate starting materials.

- Nucleophilic substitution: Alpha-brominated methyl phenyl ketone is dissolved in ethylene glycol and heated to 40–70°C.

- Formamidine acetate is added slowly over about an hour, maintaining temperature.

- The mixture is heated for 2 ± 0.5 hours to form a substitution intermediate.

- Cyclization: The reaction mixture is cooled to 30–60°C, and acid-binding agent salt of wormwood is added.

- The mixture is stirred for 5–6 hours at 30–60°C, then heated to 70–100°C for another 5–6 hours to complete the reaction.

- Aftertreatment: Ethylene glycol is removed by vacuum distillation.

- The mixture is extracted with ethyl acetate and water, pH adjusted to 8 with sodium hydroxide.

- The organic layer is washed with saturated sodium chloride solution, treated with activated charcoal, and recrystallized using chloroform and sherwood oil.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Nucleophilic substitution | 50–60°C, 2 h | Intermediate stage | ||

| Cyclization | 30–35°C for 5–6 h, then 80–90°C for 5–6 h | Final product isolated | 45–46% | ~99.2–99.4% |

This method emphasizes the use of conventional raw materials and achieves acceptable yields with high purity products.

Alternative Approaches and Notes

- Other methods involve multi-step syntheses starting from benzaldehydes, oxalaldehyde, and ammonia hydroxide to form 2-aryl-1H-imidazole intermediates, which can be further functionalized to yield the target compound. However, these often suffer from lower yields (20–40%) and more complex procedures.

- Catalytic methods using microwave irradiation and various catalysts (Zeolite HY, ZrCl4, NiCl2.6H2O, iodine) have been reported for related imidazole derivatives but often require longer reaction times and higher costs.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component condensation (No catalyst) | Diketone + substituted benzaldehyde + ammonium acetate, reflux | Good (not specified) | Confirmed by NMR, IR | Simple, cost-effective, catalyst-free | Exact yield not quantified |

| Modified Markwald synthesis | 2-Amino ketone + phenyl isothiocyanate, reflux in ethanol + triethylamine | 70–76 | Confirmed by melting point, IR | Straightforward, good yields | Requires multiple steps |

| One-step synthesis via alpha-brominated ketone | Alpha-brominated methyl phenyl ketone + formamidine acetate in ethylene glycol, cyclization with wormwood salt | 45–46 | ~99.2–99.4 | One-step, high purity | Moderate yield, uses ethylene glycol |

| Multi-step imidazole ring formation | Benzaldehyde + oxalaldehyde + ammonia hydroxide in ethanol | 20–40 | Not specified | Direct ring formation | Lower yield, more complex |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

- Substituents : Trifluoromethyl (-CF₃) at position 5.

- Molecular Weight : 242.20 g/mol; TPSA: 37.9 Ų.

- Key Differences : The electron-withdrawing CF₃ group reduces electron density on the imidazole ring compared to the thiol group, decreasing hydrogen-bonding capacity. This compound exhibits higher lipophilicity (XLogP3: 2.6) .

1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

- Substituents : Chlorophenyl at position 1, methylphenyl at position 5, and thiol at position 2.

- Molecular Weight : 300.81 g/mol.

2-Substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole

- Substituents : Varied substituents at position 2; lacks the thiol group.

- Synthesis : Microwave irradiation yields 70–85% purity.

Physicochemical and Electronic Properties

Fluorescence and Optical Activity

- The target compound’s thiol group may enhance fluorescence intensity via π-electron delocalization, similar to methoxyphenyl-substituted imidazoles. For example, compounds with 4-methoxyphenyl groups exhibit Stokes shifts of 125–140 nm and quantum yields up to 0.45 .

- Comparison :

- 5d (4-fluorophenyl + 2-methoxyphenyl) : λem = 490 nm, highest intensity.

- Target compound : Expected redshift due to thiol’s electron-donating nature, though experimental data are pending.

Hydrogen Bonding and Stability

- The thiol group forms stronger hydrogen bonds (S–H⋯N/O) compared to methoxy or methyl groups, influencing crystal packing and solubility. However, thiols are prone to oxidation, requiring stabilizers in formulations .

- Example: 5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS: 13682-32-1) shows reduced stability under acidic conditions due to hydroxyl group reactivity .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins like cleaved caspase-3 and PARP while decreasing anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

- Inhibition of Migration : The compound inhibits epithelial-to-mesenchymal transition (EMT), thereby reducing the migratory and invasive potential of cancer cells .

Biological Evaluation

The biological evaluation of this compound has been conducted through various in vitro and in vivo studies. Below is a summary table of key findings from recent research:

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of imidazole derivatives, this compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. The mechanism involved was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrase IX (CAIX), a target for cancer therapy. The compound showed an IC50 value of 24 nM against CAIX, indicating strong inhibitory potential. This inhibition was associated with reduced cell migration and colonization in cancer models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes, amines, and thiourea derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst optimization : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve regioselectivity for the imidazole-thiol backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields high-purity product .

- Validation : Confirm structure via FT-IR (S-H stretch at ~2500 cm⁻¹) and ¹H NMR (aromatic protons: δ 6.8–7.5 ppm; methoxy group: δ ~3.8 ppm) .

Q. How can researchers verify the electronic properties and reactive sites of this compound for further functionalization?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts HOMO/LUMO distributions, identifying nucleophilic (thiol group) and electrophilic (imidazole C2) sites .

- Electrostatic potential maps : Highlight electron-rich regions (methoxyphenyl oxygen) for potential hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms of this compound?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .

- Software tools : Mercury CSD 2.0 enables packing similarity analysis and void visualization to compare polymorphs .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like S–H⋯N or C–H⋯π interactions driving polymorphism .

- Conflict resolution : If structural contradictions arise (e.g., bond lengths), cross-validate with spectroscopic data (e.g., ¹³C NMR chemical shifts) .

Q. What strategies address low yields in Suzuki-Miyaura coupling reactions involving the thiol group?

- Methodological Answer :

- Protecting groups : Temporarily protect the thiol with trityl or acetyl groups to prevent catalyst poisoning .

- Catalyst screening : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances stability and coupling efficiency .

- Kinetic analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize temperature/pH .

Q. How do substituents on the imidazole ring influence binding interactions in biological assays?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The thiol group shows strong hydrogen bonding with active-site residues (e.g., Asp86 in PDB 1ATP) .

- SAR analysis : Compare IC₅₀ values of analogs (e.g., 4-phenyl vs. 4-fluorophenyl derivatives) to quantify substituent effects on potency .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting computational and experimental data on tautomeric stability (1H-imidazole vs. 3H-imidazole)?

- Methodological Answer :

- Thermodynamic calculations : DFT-based Gibbs free energy comparisons (ΔG) predict dominant tautomers. For 2-(4-methoxyphenyl)-4-phenyl derivatives, the 1H-imidazole form is more stable by ~2.3 kcal/mol .

- Experimental validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors tautomeric shifts (e.g., thiol proton exchange at >100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.